4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid is a chemical compound classified under the category of 4-aryl piperidines. It is recognized for its application in the pharmaceutical industry, particularly in the development of targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTACs). The compound's structure features a benzoic acid moiety linked to a piperidine ring that is protected by a tert-butoxycarbonyl group, which enhances its stability and reactivity in various chemical reactions.
The compound is identified by the Chemical Abstracts Service (CAS) number 147969-86-6 and has several synonyms including 1-Boc-4-(4-carboxy-benzyl)-piperidine and 4-[(1-Boc-4-piperidinyl)methyl]benzoic acid . It is commercially available from various suppliers, including Sigma-Aldrich and Matrix Scientific, which provide it in different purities and quantities for research purposes .
The synthesis of 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid typically involves several key steps:
The synthetic route may vary based on specific laboratory conditions and desired purity levels. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and minimizing by-products.
The compound features a carboxylic acid functional group, an amine group on the piperidine ring, and a tert-butoxycarbonyl protecting group. These functional groups contribute to its reactivity and solubility characteristics.
The compound can participate in various chemical reactions typical of carboxylic acids and amines. Notably:
Reactions involving this compound are generally conducted under controlled conditions to ensure selectivity and yield. The presence of the tert-butoxycarbonyl group allows for further functionalization without affecting the piperidine nitrogen.
In biochemical applications, particularly in PROTAC technology, 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid acts as a linker that facilitates the formation of ternary complexes between target proteins and E3 ligases. This mechanism promotes targeted degradation of specific proteins within cells, enhancing therapeutic efficacy against diseases like cancer.
The efficiency of this compound in PROTAC development has been demonstrated through various studies that highlight its role in optimizing the spatial orientation necessary for effective protein interaction .
While specific physical properties such as melting point or boiling point are often not disclosed for proprietary compounds, general characteristics include:
The chemical properties include:
Relevant data indicates that this compound maintains stability during standard laboratory handling but should be stored properly to prevent degradation .
4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid finds significant applications in:
Its versatility makes it valuable in both academic research and industrial applications within medicinal chemistry .
The conjugation of the Boc-piperidine and benzoic acid fragments relies heavily on nucleophilic substitution, with two dominant approaches emerging:
Table 1: Comparison of Nucleophilic Conjugation Strategies
Strategy | Reagents | Yield (%) | Key Limitation |
---|---|---|---|
Direct Aminomethylation | N-Boc-4-aminopiperidine + methyl 4-(bromomethyl)benzoate | 75–85 | Epimerization risk at C4 piperidine |
Ether Formation | N-Boc-4-hydroxypiperidine + 4-(chloromethyl)benzoic acid | 50–65 | Competing hydrolysis; Boc instability |
Regioselectivity Challenges: The aminomethylation route can produce regioisomers like 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid (CAS 1286273-34-4) if ortho-substituted benzoates are used inadvertently. Purification requires careful chromatography or crystallization [5].
The Boc group serves dual roles: it temporarily masks the piperidine nitrogen during conjugation and modulates the linker’s physicochemical properties for downstream applications.
Table 2: Boc Deprotection Conditions and Outcomes
Deprotection Agent | Conditions | Deprotection Yield (%) | Key Side Product |
---|---|---|---|
Trifluoroacetic Acid (TFA) | 25–50% in DCM, 25°C, 1h | 90–95 | Benzoic acid tert-butyl ester |
Hydrochloric Acid (HCl) | 4M in dioxane, 25°C, 2h | 85–90 | Piperidine hydrochloride salt |
p-Toluenesulfonic Acid (PTSA) | 10 mol% in MeOH, 60°C, 4h | 70–80 | Sulfonate esters |
PROTAC-Specific Optimization: For PROTAC synthesis, controlled deprotection is critical. The Boc group is retained during initial linker-protein ligand conjugation via the benzoic acid group, then removed to allow E3 ligase ligand attachment .
Solid-phase synthesis enables high-purity manufacturing of the target compound at multi-gram scales, leveraging resin-bound intermediates and filtration-based purification:
Nanofiltration Advantages: Continuous flow nanofiltration (using polyether sulfone or polyvinylidene fluoride membranes) removes residual coupling agents and salts more efficiently than batch crystallization, boosting purity to >98% and reducing solvent waste by 40% compared to column chromatography [6].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Overall Yield | 65–75% | 50–60% |
Purity (HPLC) | >98% | 90–95% |
Solvent Consumption | 300 mL/g | 800 mL/g |
Scalability | To 1 kg/batch | Limited by chromatography |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9